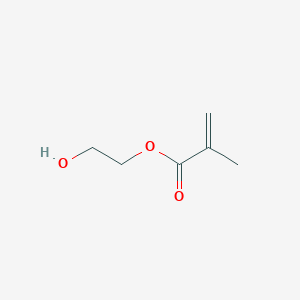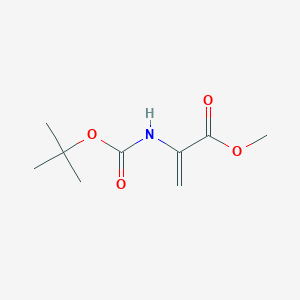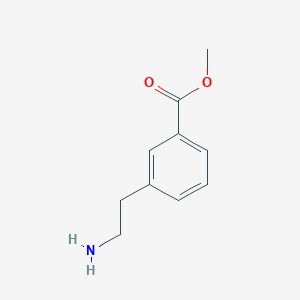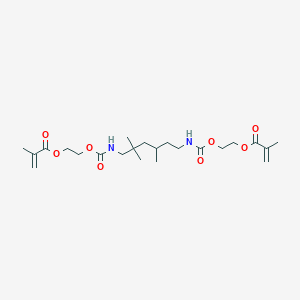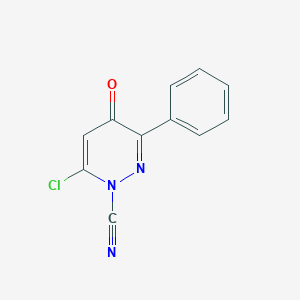
Apaziquone
Übersicht
Beschreibung
Apaziquone, also known as EO9, is an indolequinone that functions as a bioreductive prodrug. It is structurally related to mitomycin C, an older chemotherapeutic agent. This compound is primarily investigated for its potential in treating non-muscle invasive bladder cancer. In hypoxic cells, such as those found on the inner surface of the urinary bladder, this compound is converted to active metabolites by intracellular reductases. These active metabolites alkylate DNA, leading to apoptosis, which is preferentially expressed in neoplastic cells .
Vorbereitungsmethoden
Apaziquone was first synthesized at the University of Amsterdam in 1987. The synthetic route involves the preparation of 3-hydroxy-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-β-en-α-ol. The preparation method includes the following steps:
Formation of the indolequinone core: This involves the cyclization of appropriate precursors to form the indolequinone structure.
Introduction of the aziridine ring: The aziridine ring is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound are not extensively documented, but they would likely involve similar synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
Apaziquon unterliegt verschiedenen Arten chemischer Reaktionen:
Reduktion: Unter hypoxischen Bedingungen wird Apaziquon durch intrazelluläre Reduktasen zu aktiven Metaboliten reduziert.
Alkylierung: Die aktiven Metaboliten von Apaziquon alkylieren die DNA und führen zur Bildung von DNA-Quervernetzungen und anschließendem Absterben der Zellen.
Oxidation: Apaziquon kann auch Oxidationsreaktionen eingehen, obwohl diese für seine biologische Aktivität weniger relevant sind
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Reduktionsmittel wie NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1) und hypoxische Bedingungen, um den Reduktionsprozess zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte und Quervernetzungen, die zum Zelltod führen.
Wissenschaftliche Forschungsanwendungen
Apaziquon wurde ausgiebig auf sein Potenzial zur Behandlung von nicht-muskelinvasiven Blasenkrebs untersucht. Es hat eine gute Antikrebsaktivität gezeigt, wenn es intravesikal auf Markerläsionen angewendet wird, und wird gut vertragen, ohne systemische Nebenwirkungen. Zusätzlich wurde Apaziquon auf seine Antikrebsaktivität in Mundkrebszellen und Xenograft-Modellen untersucht, wobei es die Fähigkeit gezeigt hat, die Zellproliferation zu hemmen und Apoptose zu induzieren .
5. Wirkmechanismus
Der Wirkmechanismus von Apaziquon beinhaltet seine Umwandlung in aktive Metaboliten durch intrazelluläre Reduktasen in hypoxischen Zellen. Diese aktiven Metaboliten alkylieren die DNA und führen zur Bildung von DNA-Quervernetzungen und anschließendem Absterben der Zellen. Die molekularen Zielstrukturen von Apaziquon umfassen die DNA und verschiedene intrazelluläre Reduktasen wie NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1). Die an seinem Wirkmechanismus beteiligten Pfade umfassen den bioreduktiven Aktivierungsprozess und die zelluläre Reaktion auf DNA-Schäden .
Wirkmechanismus
The mechanism of action of apaziquone involves its conversion to active metabolites by intracellular reductases in hypoxic cells. These active metabolites alkylate DNA, leading to the formation of DNA cross-links and subsequent apoptosis. The molecular targets of this compound include DNA and various intracellular reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1). The pathways involved in its mechanism of action include the bioreductive activation process and the cellular response to DNA damage .
Vergleich Mit ähnlichen Verbindungen
Apaziquon ähnelt anderen bioreduktiven Prodrugs wie Mitomycin C, PR-104, TH-302 (Evofosfamid) und AQ4N (Banoxantron). Apaziquon hat einzigartige pharmakokinetische Eigenschaften, die es für die lokale Therapie, wie z. B. die intravesikale Verabreichung bei Blasenkrebs, besser geeignet machen. Im Gegensatz zu Mitomycin C wird Apaziquon schnell aus dem systemischen Kreislauf ausgeschieden, wodurch das Risiko systemischer Nebenwirkungen verringert wird .
Ähnliche Verbindungen
- Mitomycin C
- PR-104
- TH-302 (Evofosfamid)
- AQ4N (Banoxantron)
Die einzigartigen Eigenschaften von Apaziquon und sein Potenzial für die lokale Therapie machen es zu einem vielversprechenden Kandidaten für weitere Forschung und klinische Anwendungen.
Eigenschaften
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869587 | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114560-48-4 | |
| Record name | Apaziquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaziquone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apaziquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZIQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


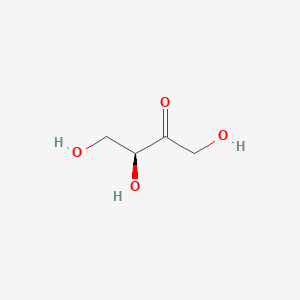


![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)

